molecular formula C14H19BFNO3 B12072907 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B12072907
M. Wt: 279.12 g/mol
InChI Key: HIEABHKIACCSSF-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronic acid derivative known for its significant role in organic synthesis and medicinal chemistry. This compound features a fluorine atom, a methyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-fluoro-3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.

    Borylation: The amine is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

    Amidation: Finally, the borylated intermediate undergoes amidation with N-methylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

    Substituted Benzamides: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate in the synthesis of complex molecules. Its boronic acid group makes it a key reagent in Suzuki-Miyaura coupling, facilitating the formation of biaryl structures essential in pharmaceuticals and materials science.

Biology

In biological research, derivatives of this compound are used to study enzyme inhibition and protein-ligand interactions. The fluorine atom enhances binding affinity and specificity, making it useful in drug design and development.

Medicine

Medicinally, this compound and its derivatives are explored for their potential as anticancer agents. The presence of the boronic acid group allows for targeted delivery and controlled release of therapeutic agents.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The fluorine atom enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid
  • 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylamine
  • 4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl alcohol

Uniqueness

Compared to similar compounds, 4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of a fluorine atom, a methyl group, and a dioxaborolane ring. This unique structure enhances its reactivity and binding properties, making it particularly valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H19BFNO3

Molecular Weight

279.12 g/mol

IUPAC Name

4-fluoro-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(18)17-5)6-7-11(10)16/h6-8H,1-5H3,(H,17,18)

InChI Key

HIEABHKIACCSSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC)F

Origin of Product

United States

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